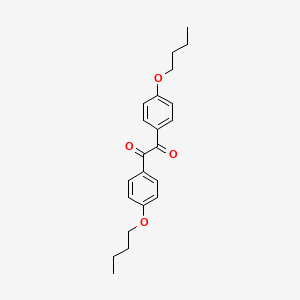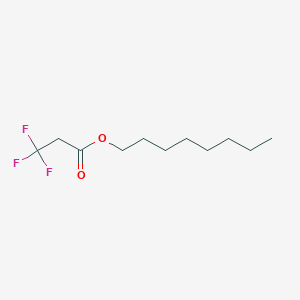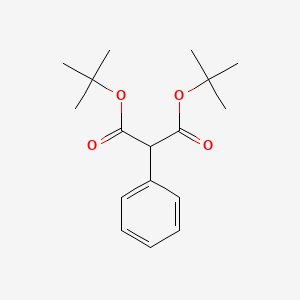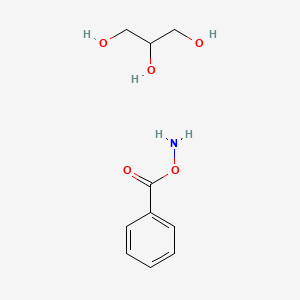
Bis(4-butoxyphenyl)ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-butoxyphenyl)ethane-1,2-dione is an organic compound belonging to the class of diketones It features two butoxy-substituted phenyl groups attached to an ethane-1,2-dione core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-butoxyphenyl)ethane-1,2-dione typically involves the reaction of 4-butoxybenzaldehyde with a suitable oxidizing agent. One common method is the oxidative coupling of 4-butoxybenzaldehyde using a reagent such as copper(II) acetate in the presence of a base like pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired diketone.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reagents to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding diol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding diols.
Substitution: Halogenated or other substituted derivatives.
科学的研究の応用
Bis(4-butoxyphenyl)ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Bis(4-butoxyphenyl)ethane-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s diketone structure allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Bis(4-methoxyphenyl)ethane-1,2-dione: Similar structure with methoxy groups instead of butoxy groups.
Bis(4-ethoxyphenyl)ethane-1,2-dione: Similar structure with ethoxy groups instead of butoxy groups.
Bis(4-propoxyphenyl)ethane-1,2-dione: Similar structure with propoxy groups instead of butoxy groups.
Uniqueness: Bis(4-butoxyphenyl)ethane-1,2-dione is unique due to the presence of butoxy groups, which can influence its solubility, reactivity, and biological activity compared to its methoxy, ethoxy, and propoxy analogs. The longer alkyl chain in the butoxy groups can also affect the compound’s interaction with biological membranes and proteins, potentially leading to different pharmacological properties.
特性
CAS番号 |
114435-12-0 |
|---|---|
分子式 |
C22H26O4 |
分子量 |
354.4 g/mol |
IUPAC名 |
1,2-bis(4-butoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C22H26O4/c1-3-5-15-25-19-11-7-17(8-12-19)21(23)22(24)18-9-13-20(14-10-18)26-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 |
InChIキー |
NWSOJGXEFYPMPO-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trimethyl(1-{2-[(trimethylsilyl)oxy]cyclohex-2-en-1-ylidene}ethoxy)silane](/img/structure/B14298674.png)
![1,3-Dibromo-2-[(1,3-dibromo-2-fluoropropan-2-yl)oxy]-2-fluoropropane](/img/structure/B14298690.png)
![Magnesium, bromo[9-[(tetrahydro-2H-pyran-2-yl)oxy]nonyl]-](/img/structure/B14298692.png)

![5-Ethyl-N-(5-ethylbicyclo[2.2.1]heptan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B14298706.png)


![9-[4-(Trifluoromethyl)phenyl]-9H-xanthene](/img/structure/B14298726.png)

![4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14298736.png)
![5,5'-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol)](/img/structure/B14298756.png)
![Morpholine, 4-[bis(pentachlorophenyl)acetyl]-](/img/structure/B14298765.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-](/img/structure/B14298767.png)
